molecular formula C18H25NOS B1336068 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole CAS No. 383144-83-0

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

Cat. No.: B1336068
CAS No.: 383144-83-0
M. Wt: 303.5 g/mol
InChI Key: SRSLRTCRLDCNOR-UHFFFAOYSA-N
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Description

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a 3,5-ditert-butyl-4-methoxyphenyl group attached to the thiazole ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Scientific Research Applications

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and unique chemical properties.

Safety and Hazards

For “(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL) BORONIC ACID”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-ditert-butyl-4-methoxybenzaldehyde and thioamide.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with thioamide in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Cyclization: The resulting intermediate undergoes cyclization to form the thiazole ring. This step often requires heating and the use of a catalyst such as acetic acid or hydrochloric acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Using automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogens (chlorine, bromine), nitro compounds; often conducted in the presence of a catalyst such as iron or aluminum chloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of halogenated or nitro-substituted thiazoles.

Mechanism of Action

The mechanism of action of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Ditert-butyl-4-hydroxyphenyl)-1,3-thiazole
  • 4-(3,5-Ditert-butyl-4-methylphenyl)-1,3-thiazole
  • 4-(3,5-Ditert-butyl-4-ethoxyphenyl)-1,3-thiazole

Uniqueness

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or stability is required, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(3,5-ditert-butyl-4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOS/c1-17(2,3)13-8-12(15-10-21-11-19-15)9-14(16(13)20-7)18(4,5)6/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSLRTCRLDCNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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